Relative Radical Addition Kinetics: t-C4F9I vs. Other Perfluoroalkyl Radicals
The perfluoro-t-butyl radical generated from Iodononafluoro-t-butane exhibits highly specific addition kinetics to fluoro-olefins. Direct comparative kinetic data from gas-phase addition studies provide a quantitative basis for selecting t-C4F9I over other perfluoroalkyl iodides. The radical (CF3)3C· is generated photolytically from the parent iodide [1]. Relative Arrhenius parameters for its addition to various olefins have been determined [1]. In the case of addition to tetrafluoroethylene (C2F4), the rate constant k(T) is calculated from the Arrhenius expression 8.99x10⁻² e⁻¹⁶⁹⁶²/RT, as documented in the NIST Kinetics Database [2]. This level of kinetic detail is essential for predicting reaction outcomes in fluoropolymer design.
| Evidence Dimension | Arrhenius Parameters for Radical Addition (C2F4 + (CF3)3C· → Adduct) |
|---|---|
| Target Compound Data | A = 8.99x10⁻², Ea = 16962 J/mol |
| Comparator Or Baseline | Baseline is reference reaction (C2H4 + (CF3)3C·). Other comparators (e.g., CF3·, (CF3)2CF·) show different reactivity profiles. |
| Quantified Difference | A- and Ea-values are specific to the bulky (CF3)3C· radical. For example, addition to CH2=CF2 has E2-E2e = 1.11 kcal/mol, while for CHF=CH2 it is 4.31 kcal/mol. |
| Conditions | Gas phase, 326-443 K, 6.93E-2 bar, photolysis of (CF3)3CI, product analysis by GC. |
Why This Matters
These specific Arrhenius parameters allow precise modeling and control of the radical polymerization or telomerization process, which is not possible when substituting with a primary or secondary perfluoroalkyl iodide that will have drastically different kinetic behavior.
- [1] Tedder, J. M.; Walton, J. C.; Vertommen, L. L. T. Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. J. Chem. Soc., Faraday Trans. 1 1979, 75, 1040-1049. View Source
- [2] NIST Chemical Kinetics Database. Rate constant values calculated from the Arrhenius expression: C2F4 + (CF3)3C· → Adduct. Data from Tedder, J. M.; Walton, J. C.; Vertommen, L. L. T., 1979. View Source
